molecular formula C12H14N4O4S B2389454 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide CAS No. 2034356-86-8

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide

Cat. No.: B2389454
CAS No.: 2034356-86-8
M. Wt: 310.33
InChI Key: BHGSPOWYQCBCFV-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in organic synthesis due to its efficiency and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide. The reaction is usually carried out in the presence of a base such as N-methylmorpholine. The process involves the formation of a quaternary ammonium salt, which is then converted to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:

    Condensation Reactions: It reacts with carboxylic acids and amines to form amides.

    Esterification Reactions: It reacts with carboxylic acids and alcohols to form esters.

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the triazine ring.

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of a base such as N-methylmorpholine.

    Esterification Reactions: Conducted in alcohol solvents like methanol, ethanol, or isopropyl alcohol, often in the presence of a base.

Major Products Formed

    Amides: Formed from the reaction with carboxylic acids and amines.

    Esters: Formed from the reaction with carboxylic acids and alcohols.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling reagent in the synthesis of peptides and other organic compounds.

    Biology: Employed in the modification of biomolecules, such as the ligation of polysaccharides.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide.

    4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent.

Uniqueness

This compound is unique due to its high efficiency in coupling reactions, particularly in the synthesis of amides and esters. Its ability to activate carboxylic acids under mild conditions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-14-10(15-12(16-11)20-2)8-13-21(17,18)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGSPOWYQCBCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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